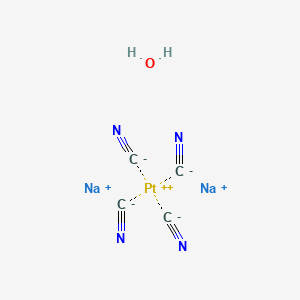

Disodium;platinum(2+);tetracyanide;hydrate

Vue d'ensemble

Description

Disodium;platinum(2+);tetracyanide;hydrate is a chemical compound with the molecular formula C4H2N4Na2OPt . It is also known by other names such as Sodium tetracyanoplatinate (II) hydrate, and Premion . The molecular weight of this compound is 363.15 g/mol .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 363.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 362.967194 g/mol . The topological polar surface area is 96.2 Ų . The compound has a heavy atom count of 12 . The complexity of the compound is 76.5 .Applications De Recherche Scientifique

Molecular Dynamics Simulations : A study by Yin et al. (2011) used molecular dynamics simulations to evaluate the hydration state and characteristics of metal-cyanide anions, including tetracyano anions of metals like zinc and mercury. This research contributes to understanding the behavior of such complexes in aqueous solutions (Yin, Opara, Du, & Miller, 2011).

Catalysis and Hydrogenation : Gao and Angelici (1999) explored the use of rhodium and platinum isocyanide complexes as catalysts. They found that these complexes, when tethered to silica-supported metal heterogeneous catalysts, exhibited higher activities than separate homogeneous rhodium or platinum isocyanide complexes (Gao & Angelici, 1999).

Hydrative Cyclization in Organic Synthesis : Research by Oh, Lee, and Hong (2010) demonstrated the use of platinum-catalyzed hydrative cyclization in the synthesis of complex organic compounds, showcasing the versatility of platinum complexes in organic chemistry (Oh, Lee, & Hong, 2010).

Photoreduction and Photosensitization : Abdulghani and Abdul-Kareem (1990) investigated the use of disodium tetraphenanthroporphyrazine as a sensitizer for photoreduction processes. Such studies contribute to the development of photochemical methods in various applications (Abdulghani & Abdul-Kareem, 1990).

Platinum Nanocrystals for Catalysis : Chen, Lim, Lee, and Xia (2009) focused on the synthesis of platinum nanocrystals with controlled shapes, which is crucial for enhancing their catalytic and electrocatalytic properties, especially in fuel cell technology (Chen, Lim, Lee, & Xia, 2009).

Platinum in Hydrometallurgy : A review by Jha et al. (2013) discussed the hydrometallurgical recovery and recycling of platinum from spent catalysts, highlighting the importance of platinum in various industries and the need for effective recovery methods (Jha, Lee, Kim, Jeong, Kim, & Kumar, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

disodium;platinum(2+);tetracyanide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CN.2Na.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZQYSVVRURJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Na+].[Na+].[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4Na2OPt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium;platinum(2+);tetracyanide;hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3183080.png)

![6,9,12,33,36,39-Hexaoxaoctacyclo[42.3.1.05,47.013,22.016,21.023,32.024,29.040,45]octatetraconta-1(47),2,4,13(22),14,16,18,20,23(32),24,26,28,30,40,42,44-hexadecaene-46,48-dione](/img/structure/B3183159.png)